4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S2/c17-12-3-6-14(7-4-12)25(22,23)19-16-18-13(11-24-16)5-8-15(21)20-9-1-2-10-20/h3-4,6-7,11H,1-2,5,8-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFMWKNKZCXSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide, also known by its CAS number 1040641-28-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.5 g/mol. The structure consists of a benzene sulfonamide core with a fluorine atom and a thiazole ring substituted with a pyrrolidine moiety.
| Property | Value |
|---|---|
| CAS Number | 1040641-28-8 |
| Molecular Formula | C₁₆H₁₈FN₃O₃S₂ |
| Molecular Weight | 383.5 g/mol |
Research indicates that sulfonamide derivatives, including this compound, may exhibit various biological activities such as:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in the structure often enhances the compound's ability to inhibit bacterial growth.
- Inhibition of Enzymatic Activity : Some studies suggest that compounds like this can modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Case Studies
- Cardiovascular Effects : A study evaluated the impact of benzene sulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting potential cardiovascular benefits or risks associated with these compounds .
- Behavioral Studies : Another investigation focused on the effects of related compounds on nicotine-induced behavioral sensitization in mice. The findings revealed that certain doses significantly attenuated behavioral responses, indicating possible implications for addiction treatment .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and pharmacological profiles of this compound. These studies typically involve:
- Cell Viability Assays : Evaluating the compound's effect on various cancer cell lines.
- Enzyme Inhibition Assays : Measuring the inhibition of specific enzymes relevant to disease pathways.
In Vivo Studies
In vivo studies have explored the pharmacokinetics and therapeutic potential of this compound in animal models. Key findings include:
- Dosage Optimization : Determining effective dosages for desired therapeutic outcomes while minimizing side effects.
- Toxicological Assessments : Evaluating the safety profile through acute and chronic toxicity studies.
Comparison with Similar Compounds
4-Methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
- Key Differences : The fluorine atom in the target compound is replaced with a methyl group.
- Impact : Methyl substitution reduces electronegativity and may alter binding affinity to hydrophobic pockets in target proteins. The molecular weight decreases slightly (379.5 g/mol vs. 438.5 g/mol for the target compound) due to the lighter methyl group .
- Activity: No direct activity data are available, but methyl groups are often used to optimize pharmacokinetic properties like bioavailability.
4-Fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Key Differences : The sulfonamide (-SO₂NH₂) in the target compound is replaced with a benzamide (-CONH₂), and the pyrrolidine group is substituted with a 4-phenylpiperazine.
- The 4-phenylpiperazine introduces bulkier aromaticity, which could influence selectivity for receptors like serotonin or dopamine transporters .
- Activity : Structural analogs with phenylpiperazine moieties are common in CNS-targeting drugs, suggesting possible neuropharmacological applications.
1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea
- Key Differences : The sulfonamide group is replaced with a urea (-NHCONH-) linkage, and a methoxyphenyl group is appended.
- Impact : Urea derivatives often exhibit strong hydrogen-bonding interactions, enhancing binding to polar active sites. The methoxy group increases hydrophobicity and may improve blood-brain barrier penetration .
Data Tables
Table 1. Structural and Molecular Comparison
Research Findings and Implications
- Neuropharmacology : Fluorinated thiazole sulfonamides are explored as mGluR1 antagonists, which are implicated in neurological disorders like anxiety and Parkinson’s disease .
- SAR Insights: Sulfonamide > Benzamide > Urea in hydrogen-bond donor capacity. Fluorine > Methyl in enhancing metabolic stability and target affinity.
Preparation Methods
Cyclization of 1-(4-Aminophenyl)Thiourea
Procedure :
-
React 1-(4-aminophenyl)thiourea with ethyl 2-bromoacetate in DMF at 25–40°C for 15–48 hours.
-
Quench with water to precipitate the thiazolone intermediate (yields: 66–92%).
Example :
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide (4a ) was synthesized in 92% yield using ethyl 2-bromoacetate. Fluorinated analogues (e.g., 4j ) employed ethyl 2-bromo-2-fluoroacetate, yielding 66%.
Table 1 : Thiazole Core Synthesis Optimization
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-bromoacetate | DMF | 25 | 15 | 92 |
| Ethyl 2-bromo-2-fluoroacetate | DMF | 25 | 20 | 66 |
Introduction of the Sulfonamide Group
Sulfonamides are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines. Recent advances () highlight alternative methods:
Classical Sulfonyl Chloride Route
Procedure :
-
React 4-fluorobenzenesulfonyl chloride with 4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-amine in the presence of a base (e.g., pyridine) at 0–25°C.
Advantages :
Oxidative S–N Coupling
Procedure :
-
Utilize I₂O₅-mediated coupling of 4-fluorobenzenethiol with the thiazole amine under metal-free conditions.
Table 2 : Sulfonamide Formation Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Sulfonyl chloride | Pyridine, DCM | 0–25°C, 2 h | 70–90 |
| Oxidative S–N coupling | I₂O₅, MeCN | RT, 12 h | 50–75 |
Formation of the 3-Oxo-3-(Pyrrolidin-1-yl)Propyl Side Chain
The side chain is introduced via alkylation or Michael addition:
Alkylation of Pyrrolidine
Procedure :
Thiazole Functionalization
Procedure :
Key Insight :
-
Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates for sterically hindered substrates.
Final Coupling and Optimization
The convergent synthesis involves sequential coupling of intermediates:
Stepwise Assembly
-
Thiazole-pyrrolidinyl ketone : React 4-aminothiazole with 3-oxo-3-(pyrrolidin-1-yl)propyl bromide in DMF.
-
Sulfonylation : Treat the product with 4-fluorobenzenesulfonyl chloride.
Overall Yield : 40–55% (multi-step).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide?
- Methodology : Synthesis typically involves multi-step processes, starting with the coupling of the thiazole core with pyrrolidine-containing ketone intermediates. Key steps include sulfonamide bond formation and ketone-propyl linkage. Reaction parameters such as temperature (60–90°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., triethylamine for deprotonation) must be optimized for yield and purity. Advanced purification techniques like flash chromatography or preparative HPLC are recommended .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine placement and thiazole/pyrrolidine ring integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and DFT calculations (Gaussian 09) can model interactions with biological targets like enzymes or receptors. Focus on the sulfonamide group’s hydrogen-bonding capacity and the thiazole ring’s π-π stacking potential .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : If conflicting results arise (e.g., variable IC₅₀ values in enzyme inhibition assays), conduct:
- Dose-response curves under standardized conditions (pH, temperature).
- Structural comparisons with analogs (e.g., replacing pyrrolidine with piperidine) to identify substituent effects.
- Meta-analysis of literature data to isolate confounding variables (e.g., assay type, cell line differences) .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodology : Systematically vary substituents (e.g., fluorobenzene ring position, pyrrolidine substituents) and test:
- Enzyme inhibition (e.g., carbonic anhydrase, kinase assays).
- Cellular permeability (Caco-2 monolayer assays).
- Thermodynamic solubility (shake-flask method). Prioritize modifications that enhance binding affinity (ΔG < -9 kcal/mol) without compromising solubility .
Q. What experimental designs validate the compound’s mechanism of action in receptor modulation?
- Methodology :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff).
- Gene knockout/knockdown models (CRISPR-Cas9) to confirm target specificity.
- X-ray crystallography of ligand-receptor complexes for atomic-level interaction mapping .
Q. How can pharmacokinetic (PK) and toxicity profiles be optimized preclinically?
- Methodology :
- In vitro metabolic stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation.
- Toxicity screening : Ames test for mutagenicity; hERG channel binding assays for cardiac risk.
- In vivo PK : Administer via IV/oral routes in rodents, measure plasma half-life (t½), and calculate bioavailability (F > 20% target) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
